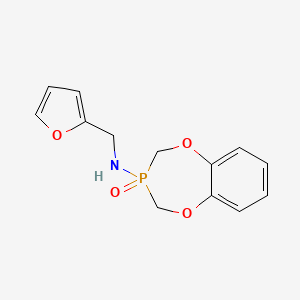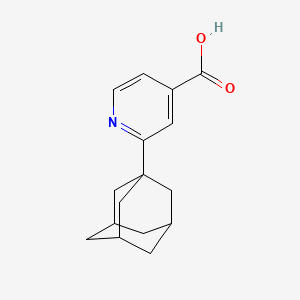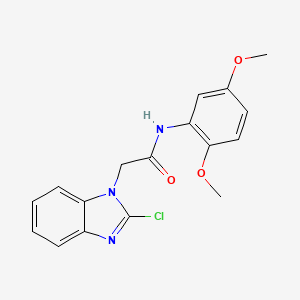
2H-1,5,3-Benzodioxaphosphepin-3-amine, N-(2-furanylmethyl)-3,4-dihydro-, 3-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,5,3-Benzodioxaphosphepin-3-amine, N-(2-furanylmethyl)-3,4-dihydro-, 3-oxide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a benzodioxaphosphepin ring, which is a fused ring system containing oxygen, phosphorus, and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,5,3-Benzodioxaphosphepin-3-amine, N-(2-furanylmethyl)-3,4-dihydro-, 3-oxide typically involves multi-step organic reactions. The starting materials and reagents used in these reactions can vary, but common steps might include:
- Formation of the benzodioxaphosphepin ring through cyclization reactions.
- Introduction of the amine group via amination reactions.
- Incorporation of the furanylmethyl group through alkylation or substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2H-1,5,3-Benzodioxaphosphepin-3-amine, N-(2-furanylmethyl)-3,4-dihydro-, 3-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the oxide form to other derivatives.
Substitution: The amine and furanylmethyl groups can participate in substitution reactions with other electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles can be employed under various conditions (e.g., acidic or basic).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different phosphorus oxides, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways involving phosphorus-containing compounds.
Medicine: Possible applications in drug development, particularly for compounds targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action for 2H-1,5,3-Benzodioxaphosphepin-3-amine, N-(2-furanylmethyl)-3,4-dihydro-, 3-oxide would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with nucleic acids: Affecting gene expression or replication.
Participating in redox reactions: Influencing cellular oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2H-1,5,3-Benzodioxaphosphepin-3-amine: Without the furanylmethyl group.
2H-1,5,3-Benzodioxaphosphepin-3-amine, N-(2-furanylmethyl)-3,4-dihydro-: Without the oxide group.
Other heterocyclic phosphorus compounds: With different ring structures or substituents.
Uniqueness
The unique combination of the benzodioxaphosphepin ring, amine group, furanylmethyl group, and oxide functionality distinguishes this compound from others. This unique structure may confer specific chemical reactivity and biological activity, making it valuable for research and industrial applications.
Properties
Molecular Formula |
C13H14NO4P |
|---|---|
Molecular Weight |
279.23 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-3-oxo-2,4-dihydro-1,5,3λ5-benzodioxaphosphepin-3-amine |
InChI |
InChI=1S/C13H14NO4P/c15-19(14-8-11-4-3-7-16-11)9-17-12-5-1-2-6-13(12)18-10-19/h1-7H,8-10H2,(H,14,15) |
InChI Key |
RMCMHHQTBGVTEF-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=CC=CC=C2OCP1(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11488563.png)
![1-(1-{4-[benzyl(methyl)amino]-6-(1H-pyrrol-1-yl)-1,3,5-triazin-2-yl}-5-methyl-1H-1,2,3-triazol-4-yl)ethanone](/img/structure/B11488569.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B11488571.png)
![1-(2-chlorophenyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11488595.png)
![2-(4-benzylpiperidin-1-yl)-N-[3,5-bis(trifluoromethyl)phenyl]acetamide](/img/structure/B11488602.png)

![ethyl 2-({[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11488634.png)
![2-(butylsulfanyl)-6-methyl-5-[2-(2-methylphenoxy)ethyl]pyrimidin-4(3H)-one](/img/structure/B11488642.png)
![1-({5-[(3,4-dichlorobenzyl)sulfonyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-tetrazol-5-amine](/img/structure/B11488647.png)

![3'-Nitro-6'A,11'-dihydro-5'H-spiro[1,5-diazinane-3,6'-isoindolo[2,1-A]quinoline]-2,4,6-trione](/img/structure/B11488658.png)
![(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)[2-(2-phenylethyl)phenyl]methanone](/img/structure/B11488662.png)

![ethyl 2-{[(7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11488675.png)
